molecular formula C20H20F3N3O3S2 B2809406 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 893790-02-8

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No. B2809406
CAS RN: 893790-02-8
M. Wt: 471.51
InChI Key: IGCWSCIRBDAEAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 3-amino-4h-benzo[e][1,2,4]thiadiazine 1,1-dioxide . It is used as an inhibitor of mrgx2, a protein that plays a role in various biological processes .

Scientific Research Applications

Antimicrobial and Antitumor Properties

Compounds related to 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide have been synthesized and evaluated for their potential in various biological applications, particularly as antimicrobial and antitumor agents. For instance, derivatives of thiadiazoles and thiadiazines, which are structurally related to the compound , have been reported to exhibit antibacterial, antifungal, and antitubercular activities. These compounds were synthesized through condensation processes and characterized by elemental analysis and spectral data. Notably, thiadiazole and thiadiazine derivatives have been synthesized and tested for their inhibitory activity against different cancer cell lines, including lung, ovary, prostate, breast, and colon cancers, displaying moderate to good inhibitory activities. Some compounds have been specifically noted for their potential in inhibiting tubulin polymerization, a mechanism that could explain their antitumor effects (Shiradkar & Kale, 2006; Kamal et al., 2011).

Biological Evaluation and Molecular Interaction Studies

Further studies have focused on the biological evaluation of these compounds, especially their potential interactions with DNA and other cellular targets. Macrocyclic compounds incorporating thiadiazole rings have been synthesized and shown to inhibit bacterial growth effectively. These compounds' interactions with DNA, as demonstrated through DNA binding studies, suggest a mechanism of action that involves inhibition of DNA replication or transcription, thereby preventing bacterial proliferation. The antibacterial effectiveness of these compounds has been compared to standard drugs like ciprofloxacin, indicating their potential as therapeutic agents (Kumar et al., 2012).

Synthesis and Structural Analysis

On the synthesis and structural front, various derivatives have been synthesized, and their structures have been elucidated using various analytical techniques. For example, derivatives incorporating the thiadiazole moiety have been synthesized and characterized, revealing insights into their molecular structure and potential intermolecular interactions. The molecular structure of these compounds, including their dihedral angles and intermolecular interactions, has been meticulously analyzed using crystallography and spectral analysis. These studies provide a foundational understanding of the compounds' chemical nature, which is crucial for elucidating their biological activities and potential applications (Boechat et al., 2011).

properties

IUPAC Name

2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O3S2/c1-2-3-12-26-16-10-6-7-11-17(16)31(28,29)25-19(26)30-13-18(27)24-15-9-5-4-8-14(15)20(21,22)23/h4-11H,2-3,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCWSCIRBDAEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.